![molecular formula C17H15FN2O2 B7644760 (2S)-1-acetyl-N-(4-fluorophenyl)-2,3-dihydroindole-2-carboxamide](/img/structure/B7644760.png)
(2S)-1-acetyl-N-(4-fluorophenyl)-2,3-dihydroindole-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S)-1-acetyl-N-(4-fluorophenyl)-2,3-dihydroindole-2-carboxamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is commonly referred to as FLI-06 and is known for its ability to inhibit the activity of protein phosphatase 2A (PP2A), a critical enzyme involved in various cellular processes.
Mecanismo De Acción
FLI-06 inhibits (2S)-1-acetyl-N-(4-fluorophenyl)-2,3-dihydroindole-2-carboxamide activity by binding to the this compound catalytic subunit, preventing its interaction with regulatory subunits, and disrupting its enzymatic activity. This inhibition leads to the activation of downstream signaling pathways, which can have various biological effects, depending on the cellular context.
Biochemical and Physiological Effects
FLI-06 has been shown to have various biochemical and physiological effects, including the induction of apoptosis in cancer cells, the promotion of neurite outgrowth in neuronal cells, and the inhibition of viral replication in infected cells. These effects are attributed to the activation of downstream signaling pathways, such as the MAPK/ERK and PI3K/AKT pathways.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the significant advantages of FLI-06 is its specificity for (2S)-1-acetyl-N-(4-fluorophenyl)-2,3-dihydroindole-2-carboxamide, making it a valuable tool for studying the role of this compound in various cellular processes. However, its potency and efficacy can vary depending on the cell type and experimental conditions, which can limit its use in certain applications. Additionally, the lack of in vivo studies on FLI-06's safety and efficacy poses a significant limitation for its clinical translation.
Direcciones Futuras
Despite its potential therapeutic applications, several questions remain unanswered regarding FLI-06's mechanism of action and its efficacy in vivo. Further studies are needed to elucidate the downstream signaling pathways activated by FLI-06 and their role in disease pathogenesis. Additionally, the development of more potent and selective (2S)-1-acetyl-N-(4-fluorophenyl)-2,3-dihydroindole-2-carboxamide inhibitors could help overcome the limitations of FLI-06 and pave the way for the development of novel therapeutics for various diseases.
Métodos De Síntesis
The synthesis of FLI-06 involves several steps, including the reaction of 4-fluoroaniline with 2,3-dihydroindole-2-carboxylic acid to form 4-fluoro-N-(2,3-dihydro-1H-indol-2-yl)aniline. This intermediate product is then acetylated using acetic anhydride to yield (2S)-1-acetyl-N-(4-fluorophenyl)-2,3-dihydroindole-2-carboxamide. The final product is obtained through purification and crystallization processes.
Aplicaciones Científicas De Investigación
FLI-06 has been extensively studied for its potential therapeutic applications in various diseases, including cancer, neurodegenerative disorders, and viral infections. (2S)-1-acetyl-N-(4-fluorophenyl)-2,3-dihydroindole-2-carboxamide is a critical enzyme involved in the regulation of various signaling pathways, and its dysregulation has been linked to the development and progression of several diseases. FLI-06's ability to inhibit this compound activity makes it a promising candidate for the development of novel therapeutics.
Propiedades
IUPAC Name |
(2S)-1-acetyl-N-(4-fluorophenyl)-2,3-dihydroindole-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15FN2O2/c1-11(21)20-15-5-3-2-4-12(15)10-16(20)17(22)19-14-8-6-13(18)7-9-14/h2-9,16H,10H2,1H3,(H,19,22)/t16-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IKLQAMWJDKHIFO-INIZCTEOSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1C(CC2=CC=CC=C21)C(=O)NC3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N1[C@@H](CC2=CC=CC=C21)C(=O)NC3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15FN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.